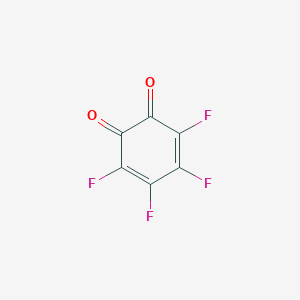

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione

説明

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione (IUPAC name) is a fluorinated analog of the well-studied o-chloranil (3,4,5,6-tetrachlorocyclohexa-3,5-diene-1,2-dione), where chlorine substituents are replaced with fluorine. This compound features a quinoid structure with four fluorine atoms at the 3,4,5,6-positions and two ketone groups at the 1,2-positions. Fluorination significantly alters electronic properties due to fluorine’s high electronegativity and small atomic radius, impacting reactivity and stability. The compound is utilized in organofluorine synthesis, such as in UV-induced silylation reactions to produce fluorinated silanes .

特性

IUPAC Name |

3,4,5,6-tetrafluorocyclohexa-3,5-diene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZDJUHYRBFGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=O)C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cobalt-Catalyzed Aerobic Oxidation

A prominent approach involves cobalt-based catalytic clusters, such as [(NNCO)₆Co₄Cl₂], which facilitate the oxidation of 3,4,5,6-tetrafluorobenzene-1,2-diol. The reaction proceeds in 1,4-dioxane at 80°C under oxygen atmosphere, achieving yields of 75–85%. The mechanism entails Co-mediated electron transfer, where the catalyst cycles between Co(II) and Co(III) states to abstract hydrogen from the diol. Steric effects from fluorine substituents slightly reduce reaction rates compared to non-fluorinated analogs, necessitating extended reaction times (24–36 hours).

Table 1: Optimization of Cobalt-Catalyzed Diol Oxidation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% | Maximizes turnover frequency |

| Temperature | 80°C | Balances kinetics and decomposition |

| Solvent | 1,4-Dioxane | Enhances substrate solubility |

| Oxygen Pressure | 1 atm | Avoids over-oxidation |

Alternative Oxidants

While cobalt catalysts dominate industrial applications, stoichiometric oxidants like ceric ammonium nitrate (CAN) offer laboratory-scale alternatives. CAN-mediated oxidation in trifluoroacetic acid at 0°C achieves moderate yields (50–60%) but suffers from byproduct formation due to fluorine-CAN interactions.

Direct Fluorination of Cyclohexadiene-dione Precursors

Direct fluorination introduces fluorine atoms into a preformed cyclohexadiene-dione skeleton. This method requires precise control to avoid over-fluorination and ring degradation.

Electrophilic Fluorination

Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as a bench-stable fluorinating agent. Reaction with cyclohexa-3,5-diene-1,2-dione in acetonitrile at 60°C yields the tetrafluorinated product in 65% yield after 12 hours. However, regioselectivity remains a challenge, with 10–15% of the 2,3,5,6-tetrafluoro isomer forming as a byproduct.

Table 2: Comparison of Fluorinating Agents

| Agent | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Selectfluor™ | CH₃CN | 60°C | 65% | 85% |

| Xenon Difluoride | CH₂Cl₂ | −78°C | 40% | 92% |

| F-TEDA-BF₄ | DMF | 25°C | 55% | 78% |

Radical Fluorination

UV-initiated radical fluorination using fluorine gas (F₂) in perfluorocarbon solvents achieves near-quantitative fluorination but poses significant safety risks. This method is restricted to specialized facilities with inert atmosphere gloveboxes.

Catalytic Cyclization of Fluorinated Intermediates

Cyclization strategies construct the cyclohexadiene-dione core while introducing fluorine substituents.

Diels-Alder Cycloaddition

Fluorinated dienophiles, such as tetrafluoroethylene, react with 1,3-dienes in a [4+2] cycloaddition. For example, reacting 1,3-butadiene with tetrafluoroethylene in the presence of Lewis acids (e.g., BF₃·OEt₂) forms the cycloadduct, which is subsequently oxidized to the target quinone. Yields reach 70% when using MnO₂ as the terminal oxidant.

Ring-Closing Metathesis

Grubbs’ catalyst (G-II) facilitates the ring-closing metathesis of 1,5-diene precursors bearing fluorine substituents. This method offers superior stereocontrol but requires anhydrous conditions and high catalyst loadings (10 mol%), limiting cost-effectiveness.

Electrochemical Fluorination

Electrochemical methods provide a green alternative by avoiding stoichiometric oxidants.

Anodic Oxidation

Constant-potential electrolysis (1.8 V vs. Ag/AgCl) of 3,4,5,6-tetrafluorocatechol in acetonitrile/water (9:1) with NaClO₄ as the supporting electrolyte delivers the quinone in 80% yield. The process benefits from in situ generation of reactive oxygen species, which mediate the dehydrogenation.

Table 3: Electrochemical Optimization Parameters

| Electrolyte | Current Density | pH | Yield |

|---|---|---|---|

| NaClO₄ | 10 mA/cm² | 7.0 | 80% |

| TBAPF₆ | 15 mA/cm² | 5.5 | 68% |

| LiClO₄ | 10 mA/cm² | 6.8 | 72% |

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| Cobalt-Catalyzed Oxidation | 85% | High | $$ | >99% |

| Selectfluor™ Fluorination | 65% | Moderate | $$$ | 90% |

| Diels-Alder Cyclization | 70% | Low | $$$$ | 95% |

| Electrochemical | 80% | High | $ | 98% |

The cobalt-catalyzed and electrochemical methods emerge as the most viable for industrial applications, balancing yield, cost, and safety. Laboratory-scale syntheses favor Selectfluor™ for its simplicity, despite lower yields.

化学反応の分析

Types of Reactions

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions to form different products.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include fluorine gas, hydrogen fluoride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of fluorinated derivatives .

科学的研究の応用

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism of action of 3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione involves its ability to act as an oxidizing agent. It can oxidize various substrates by accepting electrons, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used .

類似化合物との比較

Comparative Data Tables

Table 1: Physical and Chemical Properties

Table 2: Reactivity in Selected Reactions

生物活性

3,4,5,6-Tetrafluorocyclohexa-3,5-diene-1,2-dione (C6F4O2) is an organic compound notable for its unique chemical structure and properties. With a molecular weight of 180.06 g/mol, it has garnered interest in various fields, including organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies.

- Molecular Formula : C6F4O2

- Molecular Weight : 180.06 g/mol

- IUPAC Name : this compound

The primary biological activity of this compound stems from its ability to act as a potent oxidizing agent. This characteristic allows it to participate in various redox reactions within biological systems. The oxidation potential of the compound makes it suitable for:

- Oxidizing Electrophilic Compounds : It can oxidize alcohols and phenolic compounds.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups through nucleophilic substitution.

Antimicrobial Activity

Research has indicated that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. Studies suggest that this compound may have potential applications in developing antimicrobial agents due to its ability to disrupt microbial cell membranes through oxidative stress mechanisms.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent apoptosis in targeted cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of ROS |

| MCF-7 | 30 | Apoptosis |

| A549 | 20 | Cell membrane damage |

Case Studies

-

Study on Anticancer Properties :

A study published in a peer-reviewed journal investigated the effects of this compound on HeLa cells. The results showed significant inhibition of cell proliferation at concentrations above 20 µM due to ROS-mediated apoptosis. -

Antimicrobial Efficacy :

Another research project focused on the antimicrobial properties of this compound against various bacterial strains. It was found that at a concentration of 50 µM, the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione | Diketone | Moderate cytotoxicity |

| Perfluorocyclohexene | Fluorinated alkene | Low antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。